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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ANG1005, a peptide-drug conjugate
designed for the treatment of glioblastoma. It details the molecule's mechanism of action, from
its transport across the blood-brain barrier to its cytotoxic effects within tumor cells, supported
by quantitative data, experimental methodologies, and visual diagrams.

Core Concept: Overcoming the Blood-Brain Barrier

Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely
due to the protective blood-brain barrier (BBB). The BBB is a specialized system of capillary
endothelial cells that prevents most therapeutic agents from reaching the brain parenchyma.[1]
[2] Paclitaxel, a potent anti-cancer agent, is normally ineffective against glioblastoma because it
is actively removed from the BBB by the P-glycoprotein (P-gp) efflux pump.[2][3]

ANG1005 is a novel drug conjugate engineered to circumvent this challenge. It consists of
three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a
19-amino acid peptide vector.[4][5][6] This design leverages a physiological pathway to deliver
paclitaxel to brain tumors.[1]

Mechanism of Action: A Dual-Targeting Approach

The mechanism of action of ANG1005 can be described in a two-step process: transport
across the BBB and intracellular drug release and action.
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Step 1: LRP1-Mediated Transcytosis Across the BBB

ANG1005's ability to cross the BBB is mediated by the low-density lipoprotein receptor-related
protein 1 (LRP1).[7][8][9] LRP1 is highly expressed on the endothelial cells of the BBB and is
also upregulated on malignant glioma cells.[10][11][12][13]

The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[14][15] The binding of
ANG1005 to LRP1 initiates receptor-mediated transcytosis, a process that actively transports
the entire conjugate from the bloodstream, across the endothelial cells, and into the brain
parenchyma.[2][16] This transport mechanism effectively bypasses the P-gp efflux pump that
typically expels paclitaxel.[3][6] Preclinical studies have demonstrated that this process
significantly increases the delivery of paclitaxel to the brain.[3][17]
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Diagram 1: ANG1005 crossing the Blood-Brain Barrier via LRP1-mediated transcytosis.

Step 2: Tumor Cell Uptake and Intracellular Paclitaxel
Release

Once within the brain parenchyma, ANG1005 targets glioblastoma cells, which also
overexpress the LRP1 receptor.[13][18] The conjugate binds to LRP1 on the tumor cell surface
and is internalized through endocytosis.[4]

Inside the glioblastoma cell, the ANG1005 conjugate is trafficked to lysosomes. Within the
acidic environment of the lysosome, esterase enzymes cleave the ester bonds linking paclitaxel
to the Angiopep-2 peptide.[2][4] This releases the three active paclitaxel molecules into the
cytoplasm.
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The freed paclitaxel then exerts its well-established antineoplastic effect. It binds to the (3-
tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required
for mitotic spindle formation and disassembly.[2][6] This disruption of microtubule function leads
to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis and tumor cell
death.[2][3][6]
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Diagram 2: Intracellular mechanism of action of ANG1005 in a glioblastoma cell.
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Quantitative Data Summary

The efficacy of ANG1005's transport and action has been quantified in several preclinical and
clinical studies.

ble 1: linical Brai | | Effi

Paclitaxel
Parameter ANG1005 Fold Increase Reference
(Control)
Brain Influx
7.3+0.2x10-3 8.5+ 0.5 x10-5
Transfer 86-fold [17]
o ] mL/s/g mL/s/g
Coefficient (Kin)
In Vivo
Brain/Metastases - - 4 to 54-fold [17]
Uptake
Survival in U87 o
Significant
MG Xenograft - - [11[14]
Increase

Model

Table 2: Phase l/ll Clinical Trial Data in Recurrent High-
Grade Glioma
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Key Efficacy
Study Phase Dose . Result Reference
Endpoint
Disease Control
Rate (Stable
Phase | > 300 mg/m? ] 56% [11]
Disease or
better)
Recommended
Phase | 650 mg/m? Phase Il Dose - [11]
(MTD)
Median
Phase Il ]
600 mg/m? Progression-Free 1.4 months [12][19][20]
(NCT01967810) _
Survival (PFS)
Phase Il (Arm 1. Median Overall
600 mg/m? ) 13.4 months [12][19][20]
Recurrent GBM) Survival (OS)
Phase Il (Arm 2: ]
) Median Overall
Bevacizumab 600 mg/m? 5.8 months [12][19][20]

Refractory)

Survival (OS)

Note: While the Phase Il trial (NCT01967810) established the safety of ANG1005, it did not
meet its primary efficacy endpoints in a heavily pretreated patient population.[10][12][19]

Key Experimental Protocols

The mechanism and efficacy of ANG1005 have been elucidated through various key

experiments.

In Situ Brain Perfusion

¢ Objective: To quantify the rate of ANG1005 transport across the BBB.

o Methodology: The brain vasculature of anesthetized rats is isolated and perfused with a

buffered saline solution containing radiolabeled 1251-ANG1005 or 3H-paclitaxel for a short

duration. After perfusion, the brain is removed, and radioactivity is measured to calculate the

brain influx transfer coefficient (Kin), representing the unidirectional influx rate. To confirm
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LRP1 involvement, competitive inhibition studies are performed by co-perfusing with
unlabeled Angiopep-2 or other LRP ligands.[17]

Intracerebral Tumor Xenograft Model

o Objective: To assess the in vivo anti-tumor efficacy of ANG1005.

» Methodology: Human U87 MG glioblastoma cells are stereotactically implanted into the
brains of immunodeficient nude mice. After tumor establishment, mice are treated with
intravenous injections of ANG1005, paclitaxel, or a vehicle control. Animal survival, body
weight, and clinical symptoms are monitored daily. The primary endpoint is a significant
increase in the survival of ANG1005-treated mice compared to control groups.[6]

Cell Cycle Analysis

e Objective: To confirm the intracellular mechanism of action of paclitaxel released from
ANG1005.

» Methodology: U887 MG glioblastoma cells are cultured and treated with equimolar
concentrations of ANG1005 or paclitaxel for 24 hours. Following treatment, cells are
harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The
DNA content of individual cells is then analyzed using a flow cytometer. An accumulation of
cells in the G2/M phase of the cell cycle indicates mitotic arrest, consistent with paclitaxel's
mechanism.[6]
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Experimental Workflow: Cell Cycle Analysis
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Diagram 3: Workflow for cell cycle analysis to confirm ANG1005's intracellular effect.

Conclusion

ANG1005 represents a sophisticated approach to drug delivery for glioblastoma. By
conjugating paclitaxel to the Angiopep-2 peptide, it successfully utilizes the LRP1 receptor for
active transport across the blood-brain barrier and into tumor cells. Once inside, it releases its
cytotoxic payload, leading to mitotic arrest and apoptosis. While clinical trials in heavily
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pretreated glioma patients have not shown significant efficacy, the mechanism of ANG1005
demonstrates the potential of peptide-drug conjugates to overcome the significant challenge of
the blood-brain barrier in treating central nervous system malignancies.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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